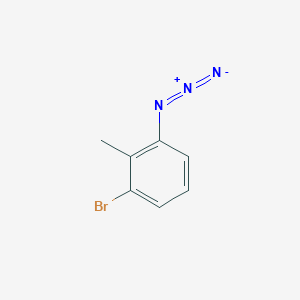

1-Azido-3-bromo-2-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-bromo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQIAPTUXHFHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 1 Azido 3 Bromo 2 Methylbenzene

Azide (B81097) Group Reactivity: Cycloaddition and Reduction Reactions

The azide group (-N₃) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgrsc.org The azide in 1-azido-3-bromo-2-methylbenzene is no exception, readily undergoing cycloaddition reactions with alkynes. Additionally, the azide group can be reduced to an amine, a fundamental transformation in organic synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used transformation for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govrsc.org This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govbeilstein-journals.org The reaction's success and broad applicability stem from the use of a copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal process and exclusively yields the 1,4-regioisomer. organic-chemistry.orgbeilstein-journals.org

The CuAAC reaction is compatible with a wide array of functional groups and is often carried out in various solvents, including aqueous mixtures. organic-chemistry.orgbeilstein-journals.org The catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663), with the addition of a reducing agent like sodium ascorbate, or by using copper(I) salts directly. beilstein-journals.orged.ac.uk

Table 1: Key Features of CuAAC Reactions

| Feature | Description | References |

|---|---|---|

| Reactants | A terminal alkyne and an azide (e.g., this compound). | nih.govrsc.org |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) or from Cu(I) salts. | beilstein-journals.orged.ac.uk |

| Product | Exclusively the 1,4-disubstituted 1,2,3-triazole. | nih.govbeilstein-journals.org |

| Reaction Conditions | Typically mild, often at room temperature and in various solvents, including water. | organic-chemistry.orgbeilstein-journals.org |

| Advantages | High yield, high regioselectivity, broad functional group tolerance, and operational simplicity. | organic-chemistry.orgnih.gov |

The mechanism of the CuAAC reaction is generally understood to proceed through a stepwise process. nih.govrsc.org The initial step involves the formation of a copper(I) acetylide intermediate. nih.gov The azide then coordinates to the copper center, which facilitates the nucleophilic attack of the acetylide on the terminal nitrogen of the azide. nih.gov This leads to a six-membered copper-containing intermediate that subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. scispace.com

DFT (Density Functional Theory) calculations have provided deeper insights into the reaction mechanism, suggesting that the coordination of the copper to the alkyne alters the reaction from a non-polar, one-step mechanism in the uncatalyzed version to a polar, stepwise mechanism. rsc.org The presence of multiple copper centers, forming dinuclear copper acetylide complexes, is also believed to play a role in the catalytic cycle. beilstein-journals.orgresearchgate.net

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org

The high regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. nih.gov The initial formation of the copper acetylide and the subsequent coordination of the azide direct the reaction pathway towards the formation of the 1,4-isomer. nih.gov DFT studies have shown that the transition state leading to the 1,4-product is significantly lower in energy than the one leading to the 1,5-isomer. scispace.com This energetic preference is attributed to more favorable electronic interactions and less steric hindrance in the transition state for the 1,4-cycloaddition. scispace.comresearchgate.net

The choice of ligand in a CuAAC reaction can significantly influence the reaction rate and the stability of the catalytically active copper(I) species. beilstein-journals.org Various ligands have been developed to improve the efficiency and applicability of the CuAAC reaction.

Nitrogen-based ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives, have been shown to accelerate the reaction. mdpi.com Tris(triazolylmethyl)amine (TBTA) and its derivatives are also highly effective ligands that stabilize the copper(I) catalyst and enhance reaction rates, particularly in biological applications. mdpi.com Imidazole derivatives with alkyl chains have also been reported as efficient ligands. acs.org

Phosphorus-based ligands, such as phosphoramidites and triphenylphosphine, can also accelerate the CuAAC reaction. beilstein-journals.orgmdpi.com Triphenylphosphine can additionally act as a reducing agent to generate Cu(I) from Cu(II) salts, although potential side reactions like the Staudinger ligation with the azide need to be considered. beilstein-journals.org

Table 2: Common Ligands in CuAAC and Their Effects

| Ligand Class | Examples | Effect on Reaction | References |

|---|---|---|---|

| Nitrogen-based | 2,2'-Bipyridine, 1,10-Phenanthroline, Tris(triazolylmethyl)amine (TBTA) | Accelerate reaction rate and stabilize Cu(I) catalyst. | beilstein-journals.orgmdpi.com |

| Nitrogen-based | Imidazole derivatives | Efficient steric effect, beneficial for bulky alkynes. | acs.org |

| Phosphorus-based | Phosphoramidites, Triphenylphosphine | Accelerate reaction rate; Triphenylphosphine can also act as a reductant. | beilstein-journals.orgmdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that relies on the high reactivity of strained cyclooctynes. magtech.com.cnnih.gov This bioorthogonal reaction proceeds readily under physiological conditions without the need for a potentially toxic metal catalyst. nih.gov The driving force for the reaction is the relief of ring strain in the cycloalkyne upon cycloaddition with the azide. magtech.com.cn

While specific studies on the SPAAC of this compound are not prevalent, the principles of SPAAC are broadly applicable to organic azides. The reaction rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn Highly strained cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO), react rapidly with azides. nih.gov

Thermal and Uncatalyzed 1,3-Dipolar Cycloadditions

In the absence of a catalyst or a strained alkyne, this compound can still undergo a 1,3-dipolar cycloaddition with alkynes, but this thermal reaction, also known as the Huisgen cycloaddition, generally requires elevated temperatures and proceeds much more slowly. beilstein-journals.orgorganic-chemistry.org A significant drawback of the uncatalyzed reaction is the lack of regioselectivity, typically resulting in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. organic-chemistry.orgbeilstein-journals.org

The formation of a mixture of regioisomers occurs because the frontier molecular orbital (HOMO-LUMO) interactions between the azide and the alkyne that lead to the two different products are energetically similar. organic-chemistry.org The reaction is believed to proceed through a concerted, pericyclic mechanism. organic-chemistry.org While generally less practical than the catalyzed versions, thermal cycloadditions can be useful in specific synthetic contexts, and in some cases, the regioselectivity can be influenced by the electronic properties of the substituents on both the azide and the alkyne. arkat-usa.orgnih.gov

Reduction of the Azido (B1232118) Group to Amino Functionality

The azido group (–N₃) is a versatile functional group that is often used as a precursor to a primary amine (–NH₂). The reduction of the azido group in aryl azides is a common and efficient transformation. For this compound, this reduction can be accomplished using several standard methods, yielding 3-bromo-2-methylaniline.

Commonly employed methods include catalytic hydrogenation, where hydrogen gas is used with a metal catalyst such as palladium on carbon (Pd/C). smolecule.com Another effective method is the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst or solvent system. The reduction is typically high-yielding and chemoselective, leaving the bromo and methyl groups intact under controlled conditions. This transformation is a key step in synthesizing molecules where a primary amine is required for further reactions, such as diazotization or amide bond formation. For instance, the reduction of an azido group to an amine is a critical step in the synthesis of complex molecules like Boc-protected 4-methylproline carboxylates. nih.gov

Bromine Substituent Reactivity: Cross-Coupling and Nucleophilic Reactions

The bromine atom on the aromatic ring is a key site for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Arylboronic Acids)

The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for forming biaryl structures. rsc.org In the case of this compound, the bromine atom can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.comnih.gov

For example, the coupling of ortho-azidobromobenzene with arylboronic acids has been shown to proceed efficiently to produce azido-biaryls, which can then be used in subsequent reactions like thermally induced nitrene insertion to form fused heterocyclic systems. researchgate.net While the steric hindrance from the adjacent methyl group in this compound might slightly influence reaction rates, the fundamental reactivity remains. This methodology allows for the synthesis of a wide array of substituted biaryl compounds from a single precursor. beilstein-journals.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl | mdpi.com |

| 1-Azido-2-bromobenzene | Arylboronic Acid | Pd(0) Catalyst / Base | 2-Azidobiphenyl derivative | researchgate.net |

Nucleophilic Aromatic Substitution with the Bromo Group

Nucleophilic aromatic substitution (SNAr) of the bromo group is another potential transformation pathway. However, for an unactivated aryl halide like this compound, which lacks strong electron-withdrawing groups ortho or para to the leaving group, direct substitution via an addition-elimination mechanism is generally difficult. youtube.com

Instead, substitution often proceeds through a highly reactive benzyne (B1209423) (aryne) intermediate via an elimination-addition mechanism. youtube.com This requires a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to deprotonate a carbon atom adjacent to the bromine, followed by the elimination of bromide to form the aryne. The subsequent addition of a nucleophile to the aryne intermediate can lead to a mixture of products. youtube.comsciencemadness.org

Formation and Reactivity of Arynes from Halogenated Benzenes

Arynes, or dehydrobenzenes, are highly reactive intermediates generated from aryl halides. wikipedia.org The treatment of halogenated benzenes with strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is a standard method for their in-situ generation. tcichemicals.com this compound can serve as a precursor to a substituted benzyne. The strong base would preferentially abstract a proton from the position ortho to the bromine atom (C4), followed by elimination of HBr to form 3-azido-2-methylbenzyne.

Once formed, this strained intermediate rapidly reacts with available nucleophiles or dienes. sciencemadness.orgegyankosh.ac.in For example, arynes can be trapped by nucleophiles like xanthates or in Diels-Alder reactions with dienes such as furan. researchgate.netacs.org The substituents on the aryne (azido and methyl groups) direct the regioselectivity of the nucleophilic addition. sciencemadness.org

Methyl Group Reactivity: Benzylic Functionalization

The methyl group attached to the benzene (B151609) ring is susceptible to functionalization at the benzylic position. These reactions typically proceed via radical mechanisms. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator, converting the methyl group into a bromomethyl group (–CH₂Br). This transformation was demonstrated on a structurally similar brominated methylbenzaldehyde derivative. beilstein-journals.org

Similarly, the methyl group can be converted to a chloromethyl group. rsc.org The resulting benzylic halide is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups. Furthermore, direct C(sp³)–H activation of methyl groups on aza-aromatic rings to react with aldehydes has been reported, suggesting that under specific catalytic conditions, the methyl group of this compound could potentially undergo similar transformations. beilstein-journals.org

Intramolecular Cyclization Reactions Involving Multiple Functional Groups

The proximate arrangement of the azido, bromo, and methyl functionalities allows for powerful intramolecular cyclization reactions to construct heterocyclic ring systems.

One notable example involves the intramolecular reaction between the azido group and the bromo substituent. Treatment of 2-azidoaryl bromides with an organolithium reagent can induce a lithiation-cyclization cascade to form benzotriazoles. rsc.org This strategy could be applied to this compound to synthesize substituted benzotriazole (B28993) derivatives.

Furthermore, the azido group can react with a functionalized methyl group. Research has shown that 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, which can be synthesized from the corresponding 2-methylaniline derivatives, undergo intramolecular heterocyclization under basic conditions. nih.govacs.org This reaction involves a nucleophilic attack from the deprotonated benzylic carbon onto the electrophilic terminal nitrogen of the azide group, leading to the formation of 1,2,3-benzotriazine (B1250035) derivatives after subsequent steps. acs.org This demonstrates a sophisticated pathway where two of the functional groups inherent to the this compound scaffold can be used to construct complex heterocyclic products.

Table 2: Summary of Intramolecular Cyclization Potential

| Reacting Groups | Reaction Type | Product Type | Ref. |

|---|---|---|---|

| Azido and Bromo | Lithiation/Cyclization | Benzotriazole | rsc.org |

| Azido and Functionalized Methyl | Nucleophilic Attack/Heterocyclization | 1,2,3-Benzotriazine | nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Azido 3 Bromo 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Azido-3-bromo-2-methylbenzene, both ¹H and ¹³C NMR are essential for structural verification.

While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be made based on established substituent effects and data from analogous compounds like 1-azido-2-methylbenzene, 1-azido-3-methylbenzene, and 1-azido-2-bromobenzene. rsc.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The benzene (B151609) ring has three protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing azide (B81097) and bromo groups and the electron-donating methyl group. The protons are expected to appear as a complex multiplet system in the aromatic region (approximately δ 7.0–7.5 ppm). The methyl group protons (-CH₃) should appear as a singlet at a higher field (approximately δ 2.3–2.5 ppm). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. There are seven distinct carbon signals expected: six for the aromatic ring and one for the methyl group. The carbon atom attached to the azide group (C1) is expected to be significantly deshielded, appearing around δ 138-140 ppm. rsc.org The carbon bearing the bromine atom (C3) will also be influenced, typically appearing in the δ 110-120 ppm range. The methyl carbon signal is expected at a high field, around δ 17-22 ppm. rsc.org

| Predicted NMR Data for this compound | |

| Technique | Predicted Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | ~7.0-7.5 (m, 3H, Ar-H), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR | ~139 (C-N₃), ~134 (C-CH₃), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~115 (C-Br), ~18 (-CH₃) |

| Note: These are predicted values based on data from analogous compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the crucial azide functional group.

The most characteristic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N=N=N group. rsc.org This peak typically appears in a relatively clear region of the spectrum, making it a reliable diagnostic tool. Research on numerous azido (B1232118) compounds confirms this absorption falls within the 2100–2170 cm⁻¹ range. rsc.org Specifically for aryl azides, this band is consistently observed around 2100 cm⁻¹.

Other expected vibrations include:

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ region.

C-Br Stretch: This vibration appears in the fingerprint region (typically 500-650 cm⁻¹) and can be difficult to assign definitively.

| Characteristic IR Absorption Frequencies | |

| Functional Group | Vibrational Mode |

| Azide (-N₃) | Asymmetric Stretch |

| Aromatic C-H | Stretch |

| Aliphatic C-H (Methyl) | Stretch |

| Aromatic C=C | Ring Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₆BrN₃), the molecular weight can be calculated. A key feature in its mass spectrum will be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a clear indicator of a monobrominated compound.

The primary fragmentation pathway for aryl azides under electron ionization (EI) conditions is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nist.gov This fragmentation is a highly characteristic process for azides.

The expected key ions in the mass spectrum would be:

Molecular Ion (M⁺): A pair of peaks at m/z 211 (for C₇H₆⁷⁹BrN₃) and m/z 213 (for C₇H₆⁸¹BrN₃).

[M-N₂]⁺ Fragment: A pair of peaks at m/z 183 and m/z 185, resulting from the loss of N₂ from the molecular ions. This fragment corresponds to the bromo-methylphenylnitrene radical cation.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Formula |

| [M]⁺ | [C₇H₆⁷⁹BrN₃]⁺ |

| [M+2]⁺ | [C₇H₆⁸¹BrN₃]⁺ |

| [M-N₂]⁺ | [C₇H₆⁷⁹BrN]⁺ |

| [M-N₂+2]⁺ | [C₇H₆⁸¹BrN]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms, as well as the bond lengths, bond angles, and torsional angles within the molecule.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no experimental crystallographic data is available for this specific compound.

However, were a suitable crystal to be grown and analyzed, X-ray crystallography would provide invaluable information. bldpharm.com It would confirm the substitution pattern on the benzene ring and reveal the precise geometry of the azide group in the solid state. Key structural parameters that would be determined include:

Bond Lengths: The exact lengths of the C-Br, C-N, N-N, C-C, and C-H bonds. For instance, in related aryl azides, the N-N bond lengths within the azide group are typically unequal.

Bond Angles: The angles between atoms, defining the geometry around the substituted carbons and within the azide group (e.g., the C-N-N angle).

Torsional Angles: The dihedral angles describing the orientation of the substituents relative to the plane of the benzene ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions like π-stacking or halogen bonding.

Crystallographic studies on other substituted phenyl azides and bromoarenes provide expected values for these parameters. bldpharm.commdpi.com

Computational and Theoretical Investigations of 1 Azido 3 Bromo 2 Methylbenzene

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-Azido-3-bromo-2-methylbenzene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine its optimized ground-state geometry. researchgate.netacs.org These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

The electronic structure of the molecule is also elucidated through DFT. This includes the distribution of electron density, which highlights the electron-rich and electron-poor regions of the molecule, and the energies of the molecular orbitals. These electronic properties are fundamental to understanding the molecule's stability and reactivity.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N (azide) bond length | ~1.40 Å |

| N-N (azide) bond lengths | ~1.25 Å and ~1.15 Å |

| C-Br bond length | ~1.90 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

Note: These are typical values and the actual computed values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energies and shapes of the HOMO and LUMO of this compound are critical indicators of its chemical reactivity. semanticscholar.orgmdpi.com

The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons in a reaction. Conversely, the LUMO, as the lowest energy unoccupied orbital, indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO is likely to be localized on the azide (B81097) group and the aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital and the aromatic system.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

| HOMO | Likely localized on the azide and phenyl ring | Site for electrophilic attack |

| LUMO | Likely associated with the C-Br bond and phenyl ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Influenced by substituents | Determines overall reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrostatic interactions. wolfram.comresearchgate.net

For this compound, an MEP map would reveal regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). The nitrogen atoms of the azide group would be expected to show a region of high negative potential, making them susceptible to electrophilic attack. walisongo.ac.idresearchgate.net The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The bromine atom, due to its electronegativity and the presence of a σ-hole, may present a region of positive potential along the C-Br bond axis, which is relevant for halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. researchgate.net

For this compound, NBO analysis can quantify the hybridization of the atomic orbitals involved in bonding and the polarization of the chemical bonds. It also reveals important intramolecular charge transfer interactions, which are described as delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions contribute to the stability of the molecule. For instance, the interaction between the lone pairs on the nitrogen atoms of the azide group and the π* orbitals of the aromatic ring would be a significant stabilizing interaction.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) - Conceptual |

| LP(N) of azide | π(C-C) of phenyl ring | Moderate |

| π(C-C) of phenyl ring | σ(C-Br) | Low |

| LP(Br) | σ*(C-C) of phenyl ring | Low |

Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. The stabilization energies are conceptual and would need to be calculated.*

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. anu.edu.au For this compound, which can participate in reactions such as thermal or photochemical nitrene formation and cycloadditions, computational methods can be used to map out the potential energy surface of these reaction pathways. beilstein-journals.orgresearchgate.net

By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. acs.org This allows for the prediction of the most favorable reaction conditions and the likely products. For example, the mechanism of a [3+2] cycloaddition reaction with an alkyne could be studied to understand the regioselectivity of the reaction, which is a key aspect of modern organic synthesis. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design (if applicable to reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. mdpi.com While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity. nih.gov

For a series of substituted azidobenzenes, including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, such as a cycloaddition. The model would use calculated molecular descriptors (e.g., electronic parameters like HOMO/LUMO energies, steric parameters, and topological indices) to build a mathematical equation that correlates these descriptors with the observed or calculated reaction rates or yields. Such a model would be a powerful tool for the predictive design of new reagents with tailored reactivity. However, the development of such a model requires a dataset of related compounds with known reactivity, and no such specific study for the reactivity of this compound was found.

Applications of 1 Azido 3 Bromo 2 Methylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Molecules

1-Azido-3-bromo-2-methylbenzene serves as a valuable building block in organic synthesis due to the differential reactivity of its functional groups. smolecule.com The presence of both an azide (B81097) and a bromine atom allows for sequential or orthogonal functionalization strategies. vulcanchem.com For instance, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the azide group remains available for further transformation, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring. smolecule.com

This orthogonal reactivity is crucial for the efficient synthesis of complex molecular architectures. Chemists can first build a molecular scaffold using the bromo-substituent and then introduce the azide functionality into a final structure via click chemistry. The electron-withdrawing nature of the bromine atom and the steric influence of the ortho-methyl group can also modulate the reactivity of the azide group and the aromatic ring, offering fine-tuning capabilities for synthetic chemists. This makes the compound a useful intermediate for creating molecules with precisely defined structures and properties. smolecule.com

Development of Triazole-Containing Heterocycles and Frameworks

The most prominent application of aryl azides, including this compound, is in the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govorientjchem.org This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, allowing for the reliable formation of 1,4-disubstituted triazole rings under mild conditions. nih.govscholarsresearchlibrary.com The reaction proceeds smoothly between the azide group of this compound and a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov

The resulting triazole products are not merely simple heterocycles; they are rigid, stable, and capable of forming hydrogen bonds and dipole-dipole interactions, making them excellent linkers in larger molecular frameworks and pharmacophores in medicinal chemistry. nih.gov The synthesis of these structures is often high-yielding and requires minimal purification. nih.gov

| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst/Reagents | Solvent | Yield | Citation |

| Substituted Phenyl Azide | Propiolic Acid | CuSO₄·5H₂O, Sodium Ascorbate | tert-Butanol/Water | 50-88% | orientjchem.org |

| 1-Azido-4-methylbenzene | Indole, Propargyl Bromide | CuI | [BMIM][PF₆]/Water | 86% | scholarsresearchlibrary.com |

| Aromatic Azide | Terminal Alkyne | Copper Sulfate, Sodium Ascorbate | Water/Dichloromethane | 65-88% | nih.gov |

| Alkyl/Allyl Halide | Sodium Azide, Terminal Alkyne | Cu-Al₂O₃ nanoparticles | Water | High | isres.org |

This table presents findings from the synthesis of triazoles using various aryl azides analogous to this compound, demonstrating the general applicability of the CuAAC reaction.

Integration into Polymer Chemistry and Materials Development

The azide functionality of this compound provides a powerful tool for polymer modification and materials development. evitachem.com Through azide-alkyne click chemistry, the molecule can be efficiently grafted onto polymer backbones that have been functionalized with alkyne groups. This post-polymerization modification strategy allows for the precise introduction of the bromo-methylphenyl moiety, thereby altering the polymer's properties, such as its hydrophobicity, thermal stability, or refractive index.

Conversely, the bromine atom can be used to initiate polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to grow polymer chains directly from the aromatic ring. The azide group would remain intact during this process, making it available for subsequent "clicking" of other molecules, such as fluorophores, cross-linkers, or bioactive compounds, onto the polymer surface or side chains. This dual functionality enables the creation of highly functional and complex polymer architectures, including block copolymers, star polymers, and polymer brushes for applications in coatings, electronics, and nanotechnology. smolecule.comevitachem.com

Strategies for Bioconjugation and Chemical Biology Tool Development (Focus on synthetic methodology for labeling and probe creation)

In the field of chemical biology, the azide group is a key bioorthogonal handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. ontosight.ai this compound can serve as a core scaffold for the development of bioconjugation reagents and chemical probes. The synthetic strategy involves using the azide group to attach the molecule to biomolecules, such as proteins or nucleic acids, that have been metabolically or synthetically tagged with an alkyne group. evitachem.comontosight.ai

Precursor for the Synthesis of Novel Heterocyclic Compounds

Beyond the well-established synthesis of 1,2,3-triazoles, the azide group in this compound is a precursor to a diverse range of other heterocyclic systems. mdpi.com The reactive nature of the azide allows it to participate in various cycloaddition and cyclization reactions. evitachem.com For example, azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then undergo intramolecular C-H insertion to form fused ring systems.

Furthermore, research has shown that derivatives of aryl azides can serve as key intermediates in the synthesis of more complex heterocycles. A study demonstrated that an intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative, under basic conditions, leads to the formation of 4-alkoxy- and 4-aryloxybenzo[d] smolecule.comCurrent time information in Bangalore, IN.triazines. acs.org This transformation opens a pathway to novel benzotriazine scaffolds without requiring harsh conditions or metal catalysts. acs.org The versatility of the azide group makes this compound a valuable starting point for exploring new heterocyclic chemistry. mdpi.com

| Starting Material Type | Reaction Type | Resulting Heterocycle | Citation |

| Aryl Azide, Enaminone | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | mdpi.com |

| Vinyl Azide, Trifluoroacetic Anhydride | Denitrogenative Cyclization | 5-(Trifluoromethyl)isoxazole | mdpi.com |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | Intramolecular Heterocyclization | 1,2,3-Benzotriazine (B1250035) | acs.org |

| Amidine, Tosyl Azide | Cycloaddition | 5-Amino-1,2,3-triazole | mdpi.com |

This table illustrates the diverse range of heterocyclic compounds that can be synthesized from azide-containing precursors, highlighting the potential of this compound in synthetic chemistry.

Future Research Directions and Emerging Challenges in 1 Azido 3 Bromo 2 Methylbenzene Chemistry

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in the broader use of aryl azides, including 1-Azido-3-bromo-2-methylbenzene, is the reliance on traditional synthetic methods that often involve hazardous reagents and generate significant waste. The pursuit of green and sustainable synthetic routes is therefore a critical area for future research.

Current methodologies for synthesizing aryl azides frequently begin with the diazotization of anilines followed by substitution with sodium azide (B81097). acs.org This process, while effective, utilizes potentially unstable diazonium salts and can produce toxic byproducts. nih.gov Future efforts will likely focus on the development of one-pot syntheses and the use of more environmentally benign reagents and solvents.

Key research directions include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper (II) complexes immobilized on polystyrene or magnetic nanoparticles, offers a promising green alternative for the synthesis of aryl azides from aryl halides. researchgate.netbohrium.com These catalysts can be easily recovered and reused, minimizing waste and improving the economic viability of the synthesis. Research into adapting these systems for the efficient synthesis of sterically hindered targets like this compound from the corresponding aryl halide is a logical next step.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the formation of triazoles from azides. researchgate.net Exploring microwave-assisted methods for the direct azidation of a 3-bromo-2-methylbenzene precursor could lead to more efficient and sustainable production.

Flow Chemistry: Continuous flow reactors offer enhanced safety for handling potentially energetic compounds like azides and allow for precise control over reaction parameters. acs.org Developing a flow-based synthesis for this compound would not only improve safety but also facilitate easier scale-up and integration into multi-step synthetic sequences.

Table 1: Comparison of Synthetic Methodologies for Aryl Azides

| Methodology | Advantages | Disadvantages | Relevance for this compound |

| Traditional Diazotization | Well-established, high yields for some substrates. acs.org | Use of unstable diazonium salts, potential for hazardous byproducts. | Current likely method, but with safety and environmental drawbacks. |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder conditions. researchgate.netbohrium.com | Catalyst leaching, potential for lower reactivity with sterically hindered substrates. | High potential for a greener synthesis from 1,3-dibromo-2-methylbenzene. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use. researchgate.net | Specialized equipment required, potential for localized overheating. | Promising for accelerating the synthesis and improving efficiency. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. acs.org | Higher initial equipment cost, potential for clogging with solid byproducts. | Ideal for safe, continuous production, especially on a larger scale. |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The specific substitution pattern of this compound—particularly the ortho-methyl group—is expected to give rise to unique reactivity. The steric hindrance imposed by the methyl group can influence the electronic properties of the azide and its participation in reactions, leading to unconventional outcomes.

Future research will likely delve into how this steric crowding affects known azide reactions and explore new catalytic systems that can harness this unique reactivity.

Sterically Influenced Cycloadditions: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the steric hindrance from the ortho-methyl group in this compound might disfavor this reaction. acs.org Future work could explore alternative catalytic systems, such as those based on ruthenium, which are known to favor the formation of 1,5-disubstituted triazoles, a different regioisomer than that produced by CuAAC. psu.edu Investigating the regioselectivity of cycloaddition reactions with this substrate is a key area for exploration.

Nitrene-Mediated Reactions: Aryl azides can serve as precursors to highly reactive nitrenes, which can undergo a variety of transformations, including C-H amination and cyclization reactions. scielo.brnsf.gov The reaction of this compound with strong acids or transition metal catalysts (e.g., iron or nickel) could lead to the formation of novel heterocyclic structures through intramolecular reactions involving the methyl group or the adjacent aromatic positions. scielo.brrsc.org The steric hindrance of the ortho-methyl group could direct these reactions towards unusual products not seen with less substituted aryl azides. unimi.it

Electrophilic Behavior of Azides: While often considered as 1,3-dipoles, azides can also act as electrophiles. soken.ac.jp The electronic and steric environment of the azide in this compound could be tuned to favor its electrophilic character, opening pathways to new multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles.

Advanced Computational Approaches for De Novo Design of Functionalized Azidoaromatics

The complexity of the chemical space accessible from this compound makes it an ideal candidate for exploration using advanced computational methods. Artificial intelligence (AI) and machine learning are emerging as powerful tools for the de novo design of molecules with desired properties and for the prediction of their synthetic pathways. frontiersin.orgresearchgate.net

Future research in this area will focus on:

Generative Models for Novel Structures: AI-driven generative models can be trained on existing chemical databases to design novel molecules with specific functionalities. researchgate.netresearchgate.net Using this compound as a starting scaffold, these models could generate virtual libraries of derivatives with predicted properties relevant to materials science or medicinal chemistry.

Predicting Reactivity and Reaction Pathways: Computational studies using methods like Density Functional Theory (DFT) can be employed to model the decomposition of azides and the subsequent reactions of the resulting nitrenes. researchgate.net These calculations can help predict the most likely products of reactions with this compound and guide experimental efforts towards the synthesis of novel compounds.

Integrated Design and Synthesis Planning: A significant challenge in de novo design is the synthesizability of the generated molecules. frontiersin.org Future computational platforms will integrate generative models with retrosynthetic analysis tools to not only design novel functionalized azidoaromatics but also to propose viable and sustainable synthetic routes to access them.

Table 2: Computational Approaches in this compound Chemistry

| Computational Technique | Application | Potential Impact |

| Generative AI Models | De novo design of derivatives with tailored properties. researchgate.netresearchgate.net | Rapid exploration of chemical space for new materials and probes. |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting product formation. researchgate.net | Rational guidance for experimental design of unconventional reactions. |

| Retrosynthesis AI | Predicting viable and efficient synthetic routes for novel compounds. frontiersin.org | Overcoming the challenge of synthesizing computationally designed molecules. |

Expansion of Applications in Smart Materials and Targeted Chemical Probes

The trifunctional nature of this compound makes it an exceptionally promising building block for the creation of multifunctional smart materials and highly specific chemical probes. The azide, bromo, and methyl groups offer orthogonal handles for sequential or one-pot modifications.

Multifunctional Polymers: The azide group can be used for post-polymerization modification via click chemistry, allowing for the introduction of specific functionalities onto a polymer backbone. ljmu.ac.uk The bromo group can be used as a site for cross-coupling reactions to form conductive polymers or to attach other functional units. Future research could explore the use of this compound as a monomer or a cross-linking agent in the synthesis of "smart" polymers that respond to external stimuli.

Targeted Chemical Probes: The development of chemical probes for biological imaging and proteomics is a rapidly advancing field. researchgate.net The this compound scaffold is well-suited for the design of trifunctional probes. For example, the azide can be used to "click" onto a biomolecule of interest, the bromo group could be converted into a photoluminescent tag via a Suzuki or Sonogashira coupling, and the methyl group could be functionalized to modulate solubility or cell permeability. nih.gov

Photoaffinity Labeling: Aryl azides can be used as photoaffinity labels to identify protein-ligand interactions. nih.gov Upon photolysis, the azide forms a nitrene that can covalently bind to nearby molecules. The bromo- and methyl- substituents on the ring can be used to tune the photophysical properties of the azide and to introduce reporter tags for subsequent analysis.

The exploration of this compound is still in its early stages. The convergence of sustainable synthesis, exploration of novel reactivity, advanced computational design, and creative applications in materials science and chemical biology promises a vibrant future for the chemistry of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for 1-azido-3-bromo-2-methylbenzene, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of a substituted benzene ring. A brominated precursor (e.g., 3-bromo-2-methylbenzene derivatives) can undergo azidation using sodium azide (NaN₃) in a polar aprotic solvent like DMF, catalyzed by Cu(I) salts for regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should monitor thermal decomposition (DSC/TGA) and photolytic degradation (UV-Vis spectroscopy under light exposure). Store the compound in amber vials at –20°C under inert gas (argon) to minimize azide decomposition. Regular FT-IR analysis (tracking the azide peak at ~2100 cm⁻¹) and GC-MS can detect breakdown products like amines or nitriles .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl group influence the reactivity of this compound in Staudinger or Huisgen cycloadditions?

- Methodological Answer : The methyl group at the 2-position creates steric bulk, potentially slowing kinetics in click reactions. Compare reaction rates with/without the methyl group using kinetic studies (in situ NMR or UV monitoring). For Staudinger reactions, employ bulky phosphines (e.g., triphenylphosphine) to assess steric effects on iminophosphorane formation. Computational modeling (DFT) of transition states can further elucidate steric contributions .

Q. What strategies resolve contradictions in reported reactivity data for azido-bromoarenes in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from solvent polarity, catalyst selection, or competing side reactions (e.g., azide reduction). Systematically vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (XPhos vs. SPhos) in Suzuki-Miyaura couplings. Use LC-MS to track intermediates like boronic ester adducts. Replicate conflicting studies under controlled conditions (e.g., anhydrous vs. humid) to isolate variables .

Q. How can this compound be leveraged in bioorthogonal labeling for live-cell imaging?

- Methodological Answer : The bromo group allows post-functionalization via Sonogashira coupling with alkyne-tagged fluorophores, while the azide enables copper-free click chemistry with cyclooctynes (e.g., DBCO). Optimize reaction conditions (pH 7.4, 37°C) for cellular compatibility. Validate labeling specificity using confocal microscopy and flow cytometry, with controls for non-specific binding .

Q. What safety protocols are critical for handling this compound given its potential explosivity?

- Methodological Answer : Conduct small-scale reactions (<100 mg) in blast-resistant equipment. Avoid friction, shock, or heating above 50°C. Use diluted solutions (<10% w/v) in inert solvents (e.g., THF). Emergency protocols should include immediate quenching with sodium thiosulfate for accidental spills. Safety validation via differential scanning calorimetry (DSC) is mandatory to assess exothermic decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.